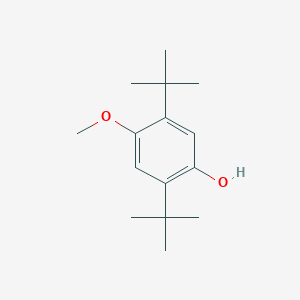

2,5-Di-tert-butyl-4-methoxyphenol

Vue d'ensemble

Description

Ce composé est un mélange de deux composés organiques isomères : le 2-tert-butyl-4-hydroxyanisole et le 3-tert-butyl-4-hydroxyanisole . Il est couramment utilisé comme conservateur dans les aliments, les cosmétiques, les produits pharmaceutiques et autres produits en raison de sa capacité à prévenir l'oxydation et à prolonger la durée de conservation .

Méthodes De Préparation

2,5-DI-t-BUTYL-4-HYDROXYANISOLE est synthétisé à partir de 4-méthoxyphénol et d'isobutylène . La réaction implique l'alkylation du 4-méthoxyphénol par l'isobutylène en présence d'un catalyseur acide . La production industrielle de ce composé suit des voies de synthèse similaires, garantissant des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

2,5-DI-t-BUTYL-4-HYDROXYANISOLE subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

2,5-DI-t-BUTYL-4-HYDROXYANISOLE a de nombreuses applications de recherche scientifique. En chimie, il est utilisé comme antioxydant standard pour étudier la stabilisation des radicaux libres . En biologie, il est utilisé pour étudier les effets des antioxydants sur les processus cellulaires . En médecine, il est utilisé dans la formulation de divers produits pharmaceutiques pour améliorer leur stabilité et leur durée de conservation . Dans l'industrie, il est utilisé comme conservateur dans les aliments, les cosmétiques et autres produits .

Mécanisme d'action

Le mécanisme d'action de 2,5-DI-t-BUTYL-4-HYDROXYANISOLE implique la stabilisation des radicaux libres par son cycle aromatique conjugué . En agissant comme un piégeur de radicaux libres, il empêche les réactions de radicaux libres supplémentaires et les dommages oxydatifs . Ce composé induit également les enzymes de phase II, augmentant les niveaux de glutathion et de glutathion-S-transférase .

Applications De Recherche Scientifique

Antioxidant Properties

DTBMP is primarily utilized for its antioxidant capabilities. It is effective in preventing oxidative degradation in various products, including:

- Food Preservation : Used as a food additive to extend shelf life by preventing rancidity.

- Cosmetics : Protects formulations from oxidative damage, enhancing stability and longevity.

A study indicated that dietary administration of DTBMP provided complete protection against lung toxicity caused by butylated hydroxytoluene (BHT) in mice, highlighting its potential protective role in biological systems .

Pharmaceutical Applications

DTBMP has been investigated for its pharmacological properties, particularly its anti-inflammatory effects. Research has shown that it can inhibit the expression of pro-inflammatory genes when combined with other antioxidants . This suggests potential therapeutic applications in treating inflammatory diseases.

Industrial Uses

In industrial settings, DTBMP is employed as a stabilizer in:

- Rubber Products : Enhances the durability of rubber by preventing oxidative degradation.

- Petroleum Products : Acts as an antioxidant to maintain the quality of fuels and lubricants.

Additionally, it serves as a preservative in food packaging materials, ensuring the integrity of food products during storage .

Data Table: Applications and Effects of DTBMP

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Food Industry | Antioxidant additive | Extends shelf life; prevents rancidity |

| Cosmetics | Stabilizer | Protects against oxidative damage |

| Pharmaceuticals | Anti-inflammatory agent | Inhibits pro-inflammatory gene expression |

| Rubber Industry | Stabilizer | Enhances durability and resistance to degradation |

| Petroleum Products | Antioxidant | Maintains quality and performance of fuels |

Case Study 1: Dietary Administration in Mice

In a controlled study, mice were administered DTBMP alongside BHT. The results demonstrated that DTBMP effectively mitigated the lung toxicity associated with BHT exposure. This finding underscores its potential as a protective agent against chemical-induced toxicity .

Case Study 2: Cosmetic Formulation Stability

A formulation containing DTBMP was tested for stability over six months under various conditions. Results showed that the presence of DTBMP significantly reduced the rate of oxidative degradation compared to formulations without it, suggesting its efficacy as an antioxidant in cosmetic products .

Mécanisme D'action

The mechanism of action of 2,5-DI-t-BUTYL-4-HYDROXYANISOLE involves the stabilization of free radicals through its conjugated aromatic ring . By acting as a free radical scavenger, it prevents further free radical reactions and oxidative damage . This compound also induces phase II enzymes, increasing levels of glutathione and glutathione-S-transferase .

Comparaison Avec Des Composés Similaires

2,5-DI-t-BUTYL-4-HYDROXYANISOLE est souvent comparé à des composés similaires comme l'hydroxytoluène butylé, le gallate de propyle et l'hydroquinone tert-butyle . Bien que tous ces composés soient utilisés comme antioxydants, 2,5-DI-t-BUTYL-4-HYDROXYANISOLE est particulièrement efficace pour protéger les saveurs et les couleurs des huiles essentielles . Sa capacité unique à stabiliser les radicaux libres et à prévenir les dommages oxydatifs en fait un composé précieux dans diverses applications .

Activité Biologique

2,5-Di-tert-butyl-4-methoxyphenol (DTBMP) is a synthetic phenolic compound known for its antioxidant properties. It is structurally related to butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), which are commonly used as food preservatives. This article explores the biological activity of DTBMP, focusing on its antioxidant, anti-inflammatory, and potential toxicological effects.

Chemical Structure and Properties

- Chemical Formula : C15H24O2

- Molecular Weight : 236.35 g/mol

- CAS Number : 1991-52-2

- Physical Properties :

- Melting Point: Not available

- Boiling Point: Approximately 337.8 °C

- Density: 1.0 g/cm³

- Flash Point: ~129 °C

Antioxidant Activity

DTBMP exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative damage. Studies have shown that DTBMP can scavenge free radicals effectively, similar to other phenolic antioxidants like BHA and BHT.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Butylated Hydroxyanisole (BHA) | 30 | Free radical scavenging |

| Butylated Hydroxytoluene (BHT) | 35 | Free radical scavenging |

IC50 values indicate the concentration required to inhibit 50% of free radicals.

Anti-inflammatory Activity

Research indicates that DTBMP possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and COX-2 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).

Case Study: Anti-inflammatory Effects in RAW264.7 Cells

In a study assessing the anti-inflammatory effects of DTBMP:

- Method : RAW264.7 cells were treated with LPS alongside varying concentrations of DTBMP.

- Results :

- Significant reduction in TNF-alpha and COX-2 expression was observed at concentrations above 10 µM.

- The combination of DTBMP with BHA showed enhanced anti-inflammatory effects.

Toxicological Profile

Despite its beneficial properties, the safety profile of DTBMP is a concern due to its structural similarity to other phenolic compounds known for potential toxicity.

Table 2: Toxicological Effects Observed in Animal Studies

Propriétés

IUPAC Name |

2,5-ditert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLRQABPKFCXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173692 | |

| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-52-2 | |

| Record name | 2,5-Di-tert-butyl-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593E9T2MWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that 2,5-Di-tert-butyl-4-methoxyphenol protects against BHT-induced lung toxicity. What is the mechanism behind this protective effect?

A1: The exact mechanism by which this compound exerts its protective effects against BHT-induced lung toxicity remains unclear []. The study ruled out increased glutathione (GSH) S-transferase activity in the lung or liver as a contributing factor to the observed protection []. Further research is needed to elucidate the precise molecular pathways involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.